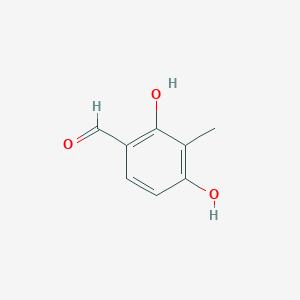

2,4-Dihydroxy-3-methylbenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dihydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPMHYFEQDBXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064161 | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-20-0 | |

| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X373W842S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dihydroxy 3 Methylbenzaldehyde and Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 2,4-Dihydroxy-3-methylbenzaldehyde and its derivatives often rely on well-established reactions in organic chemistry.

Hydroxylation Techniques

Hydroxylation is a key process for introducing hydroxyl (-OH) groups onto a benzene (B151609) ring. For instance, the synthesis of m-Hydroxybenzaldehyde can be achieved through the diazotization of m-aminobenzaldehyde followed by hydrolysis. orgsyn.org This general principle can be adapted for the synthesis of other hydroxybenzaldehydes. A notable example is the Reimer-Tiemann reaction, which can be used to synthesize 4-hydroxy-3-methylbenzaldehyde (B106927) from ortho-cresol. researchgate.net This reaction involves the ortho-formylation of phenols in the presence of chloroform (B151607) and a strong base. google.comgoogle.com

Another approach involves the oxidation of cresols. For example, o-hydroxybenzaldehydes can be synthesized by the oxidation of the corresponding o-cresols using oxygen in the presence of basic substances and a catalyst, such as chelate complexes of iron or manganese. google.com

Formylation Reactions, e.g., using zinc cyanide

Formylation introduces a formyl (-CHO) group onto an aromatic ring. The Gattermann reaction is a classic method for formylating aromatic compounds. unacademy.comcollegedunia.com It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). unacademy.comcareers360.comwikipedia.org

A significant modification of the Gattermann reaction involves the use of zinc cyanide (Zn(CN)₂). unacademy.comcollegedunia.comwikipedia.org While also toxic, solid Zn(CN)₂ is considered safer to handle than gaseous HCN. unacademy.comcollegedunia.comcareers360.com In this variation, Zn(CN)₂ reacts with HCl to generate the necessary HCN in situ, with the resulting zinc chloride (ZnCl₂) acting as the Lewis acid catalyst. unacademy.comcollegedunia.comoxfordreference.com This method is applicable to phenols and their ethers. collegedunia.com The electrophilic species attacks the activated aromatic ring, leading to the formation of an aldehyde after hydrolysis of an intermediate imine. oxfordreference.com Nickel-catalyzed cyanation of phenol (B47542) derivatives using Zn(CN)₂ has also been developed as an efficient method. acs.orgresearchgate.net

| Reaction Name | Reagents | Key Features |

| Gattermann Reaction | HCN, HCl, AlCl₃ | A classic formylation method. unacademy.comcollegedunia.comcareers360.comwikipedia.org |

| Gattermann Reaction (Zinc Cyanide Modification) | Zn(CN)₂, HCl | In situ generation of HCN, considered safer than using HCN gas. unacademy.comcollegedunia.comoxfordreference.com |

| Reimer-Tiemann Reaction | Chloroform, Strong Base | Used for ortho-formylation of phenols. researchgate.netgoogle.comgoogle.com |

Methylation of Related Compounds, e.g., 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) from this compound

Methylation is the process of adding a methyl group to a compound. In the context of synthesizing derivatives of this compound, the hydroxyl groups can be methylated to form methoxy (B1213986) groups. For example, m-hydroxybenzaldehyde can be methylated using methyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) to yield m-methoxybenzaldehyde. orgsyn.org This process is generally applicable to phenolic compounds.

Condensation Reactions

Condensation reactions are crucial for building more complex molecules from this compound. Aldol (B89426) condensation, a key carbon-carbon bond-forming reaction, can occur between an aldehyde and a ketone. chegg.com For example, 4-hydroxy-3-methylbenzaldehyde can be reacted with 3-acetylcoumarin (B160212) to synthesize a more complex coumarin (B35378) derivative. researchgate.net The aldehyde functionality is prone to reacting with nucleophiles, making it a valuable building block in organic synthesis. rug.nl The reaction of substituted benzaldehydes with primary amines can lead to the formation of hemiaminals and subsequently Schiff bases. mdpi.com

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry offers more sophisticated and efficient methods, often employing metal catalysts to achieve high selectivity and yield.

Catalytic Approaches (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of substituted benzaldehydes. These methods offer high functional group tolerance and can be performed under mild conditions. researchgate.net

One approach involves the palladium-catalyzed direct formylation of arylzinc reagents. researchgate.net Another strategy is the reductive carbonylation of aryl bromides, using formic acid as a source of carbon monoxide. researchgate.net Furthermore, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. rug.nlacs.org This method utilizes a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group during subsequent cross-coupling reactions with organometallic reagents. rug.nlacs.org

Palladium catalysts have also been employed for the direct ortho-C–H hydroxylation of benzaldehydes, using a transient directing group to achieve site-selectivity. acs.org Additionally, palladium-catalyzed isomerization of aryl-substituted epoxides provides a selective route to substituted benzylic aldehydes and ketones. acs.org

| Catalytic Method | Key Features |

| Palladium-catalyzed formylation | Direct formylation of arylzinc reagents. researchgate.net |

| Palladium-catalyzed reductive carbonylation | Uses formic acid as a CO source for the synthesis from aryl bromides. researchgate.net |

| One-pot reduction/cross-coupling | Employs a protected aldehyde intermediate for subsequent functionalization. rug.nlacs.org |

| Palladium-catalyzed C-H hydroxylation | Site-selective introduction of a hydroxyl group ortho to the aldehyde. acs.org |

| Palladium-catalyzed epoxide isomerization | Selective synthesis of benzylic aldehydes from epoxides. acs.org |

Photochemical Transformations

Photochemical reactions offer a powerful tool for the synthesis and modification of aromatic aldehydes like this compound. The absorption of light by a carbonyl compound can lead to its excitation to a triplet state, initiating various reaction pathways. beilstein-journals.org One notable transformation is the Paterno-Büchi reaction, which involves the photochemical addition of an aldehyde to an alkene to form an oxetane. beilstein-journals.org For instance, the irradiation of benzaldehyde (B42025) with 2-butenes has been studied to understand the stereospecificity of this [2+2] cycloaddition. beilstein-journals.org

Furthermore, aldehydes can act as photocatalysts. For example, 4-anisaldehyde has been shown to be an effective organocatalyst for photochemical atom transfer radical addition (ATRA) reactions. beilstein-journals.org In such reactions, the aldehyde, upon photoexcitation, facilitates the addition of a radical to an unsaturated system. beilstein-journals.org While specific studies focusing solely on the photochemical transformations of this compound are not extensively detailed in the provided results, the principles governing the photochemistry of similar aromatic aldehydes, such as benzaldehyde and its derivatives, provide a strong basis for predicting its behavior. beilstein-journals.org The presence of hydroxyl and methyl groups on the aromatic ring of this compound would likely influence the energy levels of its excited states and the efficiency of intersystem crossing, thereby affecting the outcomes of photochemical reactions.

Flow Chemistry Applications

Flow chemistry, characterized by the continuous movement of reagents through a reactor, presents numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.gov These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. nih.govillinois.edu

While the direct synthesis of this compound using flow chemistry is not explicitly described, the application of this technology to related processes, such as aromatic substitutions and the synthesis of complex molecules, highlights its potential. nih.govvapourtec.com For instance, flow chemistry has been successfully employed for the large-scale synthesis of pharmaceutical intermediates, demonstrating its robustness and efficiency. nih.gov The precise temperature and residence time control afforded by flow reactors could be leveraged to optimize the formylation of 2-methylresorcinol (B147228), a potential precursor to this compound, potentially leading to higher yields and purity. Photochemical reactions, which often benefit from uniform light penetration and controlled exposure times, are also well-suited for flow chemistry setups. vapourtec.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in The twelve principles of green chemistry provide a framework for achieving this goal, emphasizing aspects such as atom economy, the use of renewable feedstocks, and energy efficiency. kahedu.edu.in

In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied. The use of less hazardous reagents and solvents is a key consideration. For example, exploring water-based reactions or employing solvent-less conditions can significantly reduce the environmental impact. kahedu.edu.in Catalysis, particularly the use of heterogeneous catalysts or biocatalysts, offers a pathway to more efficient and selective transformations, minimizing waste. kahedu.edu.in

Recent research has demonstrated the use of concentrated solar radiation (CSR) as a renewable energy source for organic synthesis, coupled with natural catalysts like lemon juice. nih.gov This approach, which aligns with principles of energy efficiency and the use of renewable resources, has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with desired properties.

Alkynyl-substituted derivatives

The introduction of an alkynyl group onto the aromatic ring or as a substituent on the hydroxyl groups can significantly alter the electronic and steric properties of the parent molecule. A common strategy for introducing an alkynyl group is through the protection of a hydroxyl group as a propargyl ether. For instance, 3-hydroxy-4-propargyloxybenzaldehyde has been synthesized from 3,4-dihydroxybenzaldehyde (B13553) by reacting it with propargyl bromide in the presence of a base. mdpi.com This method could be adapted to selectively protect one of the hydroxyl groups of this compound, followed by further functionalization.

Methoxy-substituted derivatives

Methoxy-substituted benzaldehydes are important intermediates in the synthesis of various natural products and pharmaceuticals. whiterose.ac.ukmdma.ch The methylation of the hydroxyl groups of this compound would yield its methoxy-substituted derivatives. For example, 2,4-Dimethoxy-3-methylbenzaldehyde has been used as a starting material in the total synthesis of complex natural products. sigmaaldrich.com The synthesis of such derivatives can be achieved by treating the dihydroxy compound with a methylating agent, such as methyl iodide, in the presence of a suitable base. mdpi.com

A detailed synthetic route to 2,5-dimethoxy-3-methylbenzaldehyde involved the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene with selenium dioxide. mdma.ch This highlights a multi-step approach that may be necessary to achieve specific substitution patterns.

Halogenated derivatives

The introduction of halogen atoms onto the aromatic ring can have a profound impact on the biological activity and physicochemical properties of a molecule. While specific examples of the direct halogenation of this compound were not found, general methods for the halogenation of phenols and benzaldehydes are well-established. Electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide or N-chlorosuccinimide are commonly employed.

The synthesis of halogenated derivatives is often approached by using halogenated starting materials. For example, bis-Schiff bases have been synthesized from 2,4-dihydroxyacetophenone and various substituted aldehydes, including halogenated ones like 4-bromo-2-fluorobenzaldehyde. nih.gov This demonstrates an indirect route to incorporating halogens into structures related to this compound.

Data Tables

Table 1: Synthetic Methodologies and Key Features

| Methodology | Key Features | Potential Application to this compound | References |

|---|---|---|---|

| Photochemical Transformations | Use of light to initiate reactions; can lead to unique products not accessible by thermal methods. | Paterno-Büchi reaction with alkenes; use as a photocatalyst. | beilstein-journals.org |

| Flow Chemistry | Continuous processing, enhanced control over reaction parameters, improved safety and scalability. | Optimized formylation of precursors, efficient photochemical reactions. | nih.govillinois.eduvapourtec.com |

| Green Chemistry | Use of renewable resources, less hazardous reagents, and energy-efficient processes. | Synthesis using solar energy and natural catalysts. | kahedu.edu.innih.gov |

Table 2: Synthesis of this compound Derivatives

| Derivative Type | Synthetic Approach | Example Reagents | References |

|---|---|---|---|

| Alkynyl-substituted | Protection of hydroxyl group as a propargyl ether. | Propargyl bromide, base. | mdpi.com |

| Methoxy-substituted | Methylation of hydroxyl groups. | Methyl iodide, base. | mdpi.comsigmaaldrich.com |

| Halogenated | Use of halogenated starting materials in multi-step synthesis. | 4-bromo-2-fluorobenzaldehyde. | nih.gov |

Chalcone (B49325) derivatives

The synthesis of chalcone derivatives from this compound is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone (B1666503). wikipedia.org While direct examples using this compound are not extensively documented in the reviewed literature, the general methodology is well-established for structurally similar compounds. jocpr.comresearchgate.net

The reaction typically involves the condensation of this compound with a substituted acetophenone in the presence of a base, such as aqueous potassium hydroxide or sodium hydroxide, in an alcohol solvent like ethanol. researchgate.netjetir.org The mixture is stirred at room temperature for a period ranging from 12 to 48 hours to yield the corresponding chalcone. jocpr.comresearchgate.net

An alternative approach involves an acid-catalyzed aldol condensation. For instance, 2,4-dihydroxy substituted chalcones can be synthesized by reacting a 2,4-dihydroxy acetophenone with a substituted benzaldehyde in the presence of thionyl chloride (SOCl₂) in ethanol. jocpr.com In this method, HCl is generated in situ, which catalyzes the condensation. jocpr.com

The general synthetic scheme for the base-catalyzed Claisen-Schmidt condensation is as follows:

Scheme 1: General synthesis of chalcone derivatives from this compound.

A variety of substituted acetophenones can be employed to generate a library of chalcone derivatives with diverse substitution patterns on the B-ring. The resulting chalcones are typically yellow solids and can be purified by recrystallization. jocpr.com

Table 1: Examples of Chalcone Synthesis Parameters

| Reactants | Catalyst/Solvent | Reaction Time | Product Type | Reference |

| 2,4-dihydroxy acetophenone and 4-(dimethylamino)benzaldehyde | 20% w/v KOH/Ethanol | 12-16 h | 1-(2,4-dihydroxyphenyl)-3-(4-dimethylaminophenyl)propenone | researchgate.net |

| 2,4-dihydroxy acetophenone and 3-hydroxy benzaldehyde | SOCl₂/Ethanol | 12 h | 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | jocpr.com |

| Acetophenone and Benzaldehyde derivatives | NaOH/Ethanol | 48 h | Substituted Chalcones | jetir.org |

Azaphilone-based chemical libraries from this compound

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core. The synthesis of azaphilone-based chemical libraries often utilizes derivatives of this compound as key precursors. A notable precursor is 6-(hex-1-ynyl)-2,4-dihydroxy-3-methylbenzaldehyde, which can be prepared from 2-bromo-4,6-dihydroxybenzaldehyde.

The synthesis of azaphilone scaffolds from this precursor involves a gold-catalyzed cyclization followed by oxidation. Specifically, treatment of 6-(hex-1-ynyl)-2,4-dihydroxy-3-methylbenzaldehyde with trifluoroacetic acid and a gold catalyst, such as Au(OAc)₃, in 1,2-dichloroethane (B1671644) initiates the cyclization. Subsequent oxidation with reagents like 2-iodoxybenzoic acid (IBX) leads to the formation of the azaphilone core.

Further diversification of the azaphilone scaffold can be achieved through various chemical transformations to generate extensive chemical libraries. These modifications include:

Acylation: Reaction with acid chlorides in the presence of a polymer-supported 4-dimethylaminopyridine (B28879) (PS-DMAP) catalyst.

Amine Addition: Reaction with various amines in a mixture of acetonitrile (B52724) and water, often facilitated by microwave heating. This can lead to the formation of vinylogous pyridones.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity.

These synthetic strategies have enabled the creation of diverse azaphilone sublibraries, showcasing a range of structural motifs and projecting diversity elements in multiple sectors of the azaphilone core. researchgate.net

Table 2: Key Steps in Azaphilone Library Synthesis

| Step | Reagents and Conditions | Outcome | Reference |

| Precursor Synthesis | 2-bromo-4,6-dihydroxybenzaldehyde, 1-hexyne, PdCl₂(PPh₃)₂, CuI, triethylamine, DMF, 65 °C, 16 h | 6-(hex-1-ynyl)-2,4-dihydroxy-3-methylbenzaldehyde | |

| Azaphilone Formation | 6-(hex-1-ynyl)-2,4-dihydroxy-3-methylbenzaldehyde, Au(OAc)₃, trifluoroacetic acid, IBX, 1,2-dichloroethane, room temp. | Azaphilone scaffold | |

| Acylation | Azaphilone, acid chloride, PS-DMAP, CH₂Cl₂, room temp., 24-48 h | Acylated azaphilone derivatives | |

| Amine Addition | Azaphilone, amine, acetonitrile/water, microwave heating (120 °C) | Vinylogous pyridone derivatives |

Schiff Base derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound serves as a valuable aldehyde component for the synthesis of a wide array of Schiff base derivatives. The general synthesis involves the reaction of this compound with a primary amine in a suitable solvent, often ethanol, and the reaction may be catalyzed by a few drops of an acid like acetic acid. researchgate.net

The reaction mixture is typically heated under reflux for a few hours. conicet.gov.ar Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization. researchgate.netconicet.gov.ar A variety of amines can be used, leading to Schiff bases with diverse functionalities and potential applications. For instance, the condensation of 2,4-dihydroxybenzaldehyde (B120756) with α-naphthylamine yields a pale yellow ligand. sbmu.ac.ir

The general reaction for the synthesis of Schiff base derivatives is depicted below:

Scheme 2: General synthesis of Schiff base derivatives from this compound.

The resulting Schiff bases can act as ligands to form metal complexes, which often exhibit enhanced biological activities compared to the free ligands. sbmu.ac.irijmrsti.com

Table 3: Synthesis of Schiff Base Derivatives

| Aldehyde | Amine | Solvent/Catalyst | Reaction Conditions | Product Type | Reference |

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Ethanol | Heating for 2 h | N2O2 type Schiff base ligand | sbmu.ac.ir |

| 2,4-dihydroxybenzaldehyde | Various amines | Absolute ethanol | Reflux for 3 h | 2,4-dihydroxybenzaldehyde derived Schiff bases | conicet.gov.ar |

| Benzaldehyde derivatives | p-aminophenol | Methanol (B129727)/Acetic acid (drops) | Microwave irradiation | Substituted Schiff bases |

Spectroscopic Characterization and Structural Elucidation of 2,4 Dihydroxy 3 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-Dihydroxy-3-methylbenzaldehyde offers a proton-by-proton visualization of the molecule. The chemical shift of each proton is influenced by its local electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing their proximity.

Key features in the ¹H NMR spectrum include:

A singlet for the aldehydic proton, typically found far downfield due to the electron-withdrawing nature of the carbonyl group.

Two distinct signals for the phenolic hydroxyl protons. Their chemical shifts can be variable and are often broad due to hydrogen bonding and chemical exchange.

A set of signals in the aromatic region corresponding to the two aromatic protons. Their coupling pattern provides information about their substitution pattern on the benzene (B151609) ring.

A sharp singlet in the upfield region corresponding to the methyl group protons.

A representative ¹H NMR data for this compound is presented below:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CHO | ~9.7 | Singlet |

| 2-OH | ~11.0 | Singlet |

| 4-OH | Variable, often broad | Singlet |

| Aromatic H | ~6.8 - 7.4 | Multiplet |

| -CH₃ | ~2.1 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

¹³C NMR Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature.

Characteristic signals in the ¹³C NMR spectrum of this compound include:

The aldehydic carbon, which is significantly deshielded and appears at a very low field.

Signals for the six aromatic carbons, with those bonded to oxygen appearing at lower field (more deshielded) than those bonded only to carbon or hydrogen.

A signal in the upfield region for the methyl carbon.

A typical range for the ¹³C NMR chemical shifts is provided in the following table:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| -CHO | ~190 - 195 |

| C-O (Aromatic) | ~160 - 165 |

| C-C (Aromatic) | ~110 - 135 |

| -CH₃ | ~8 - 10 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Two-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for piecing together the complete molecular structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (ⁿJCH, where n=2 or 3). sdsu.edu HMBC is particularly powerful for connecting different parts of a molecule, for instance, by showing correlations from the aldehydic proton to nearby aromatic carbons, or from the methyl protons to the aromatic carbons they are attached to and their neighbors.

The collective interpretation of COSY, HSQC, and HMBC spectra provides a comprehensive map of the bonding framework of this compound and its derivatives.

Advanced NMR Pulse Sequences for Structure Confirmation

For complex derivatives or when subtle structural details need to be confirmed, advanced NMR pulse sequences can be employed. oup.comatlanticbooks.com Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons, which are crucial for determining stereochemistry and conformation. Furthermore, experiments like 1,1-ADEQUATE can establish direct carbon-carbon correlations, providing an unambiguous trace of the carbon skeleton. The development of NMR supersequences, which combine multiple experiments into a single measurement, can dramatically reduce data acquisition time. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds (e.g., stretching, bending), making it an excellent method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups.

A summary of the expected FT-IR absorption bands is provided in the table below:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description of Band |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad and strong, indicating hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity. |

| C-H Stretch (Aldehydic) | 2700 - 2900 | Often appears as two weak bands. |

| C=O Stretch (Aldehyde) | 1640 - 1680 | Strong and sharp. Its position is lowered by conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong intensity. |

| C-H Bend (Aromatic) | 750 - 900 | Strong bands, characteristic of the substitution pattern. |

The specific positions and shapes of these bands provide a unique "fingerprint" for this compound, allowing for its identification and differentiation from related structures. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

For this compound, key Raman signals would be expected from the aromatic ring, the carbonyl group of the aldehyde, the hydroxyl groups, and the methyl substituent. The symmetric stretching of the C=C bonds within the benzene ring typically gives rise to strong bands in the 1600-1450 cm⁻¹ region. The aldehyde C=O stretching vibration, while strong in the IR spectrum, would appear with weaker intensity in the Raman spectrum, typically around 1700-1680 cm⁻¹. The phenolic O-H stretching vibrations are generally weak and broad in Raman spectra, appearing above 3000 cm⁻¹. Vibrations associated with the methyl group, such as C-H stretching and bending modes, would also be present.

Interpretation of Vibrational Modes and Functional Group Analysis

Key expected vibrational modes for this compound include:

O-H Stretching: The two hydroxyl groups would produce characteristic stretching vibrations, typically observed in the 3400-3200 cm⁻¹ range. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl group can cause this band to broaden and shift to a lower frequency.

C-H (Aromatic) Stretching: The C-H stretching vibrations of the benzene ring protons typically appear as sharp bands in the region of 3100-3000 cm⁻¹.

C-H (Aliphatic) Stretching: The methyl group gives rise to symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

C=O (Aldehyde) Stretching: A strong, sharp band corresponding to the carbonyl stretch is expected around 1650 cm⁻¹, a lower frequency than typical aldehydes due to the resonance effect of the hydroxyl groups and potential intramolecular hydrogen bonding.

C=C (Aromatic) Stretching: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon stretching vibrations.

O-H Bending and C-O Stretching: These modes are coupled and appear in the fingerprint region, typically between 1400 cm⁻¹ and 1150 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur throughout the fingerprint region below 1450 cm⁻¹.

The following table summarizes the expected vibrational frequencies and their assignments.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3400-3200 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₃ | 2950-2850 |

| C=O Stretch (Aldehyde) | -CHO | ~1650 |

| C=C Stretch (Aromatic) | Ar C=C | 1620-1450 |

| O-H Bend | Phenolic -OH | 1400-1300 |

| C-O Stretch | Ar-OH | 1250-1150 |

| C-H Bend (Aliphatic) | -CH₃ | 1460, 1375 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides an extremely accurate measurement of a molecule's mass. This allows for the unambiguous determination of its elemental formula. For this compound (C₈H₈O₃), the theoretical exact mass is 152.04734 Da. libretexts.orgmatrixscientific.com HRESIMS analysis would typically detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Positive Ion Mode [M+H]⁺: Theoretical m/z = 153.05462

Negative Ion Mode [M-H]⁻: Theoretical m/z = 151.04007

The experimentally measured m/z value, typically accurate to within 5 parts per million (ppm), can confirm the elemental composition of C₈H₈O₃, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. However, this compound, with its two polar phenolic hydroxyl groups, has low volatility and is prone to thermal degradation in the hot GC injector port. To make it amenable to GC-MS analysis, a derivatization step is required. nih.govsigmaaldrich.com

The most common derivatization technique for compounds with active hydrogens (like hydroxyl groups) is silylation . researchgate.netresearchgate.net This process replaces the acidic protons of the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. brjac.com.brd-nb.info The reaction converts the two hydroxyl groups into TMS ethers (-OTMS).

The resulting di-TMS derivative is much more volatile and thermally stable, allowing it to pass through the GC column for separation and subsequent detection by the mass spectrometer. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the increased mass, and its fragmentation will provide structural confirmation. In some cases, the aldehyde's carbonyl group might also be derivatized using a reagent like O-methoxylamine hydrochloride to form a methoxime, further stabilizing the molecule. nih.govresearchgate.net

Fragmentation Pathway Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. For this compound (MW = 152), the fragmentation pathway is influenced by the aldehyde, the phenolic hydroxyl groups, and the methyl group. libretexts.orgwhitman.edu

A plausible fragmentation pathway would include:

Formation of the Molecular Ion (M⁺•): The initial ionization event produces the molecular ion at m/z = 152.

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z = 151. miamioh.edu This is often a very prominent peak.

Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO), yielding a fragment at m/z = 123.

Loss of Carbon Monoxide (M-28): Phenols are known to lose carbon monoxide (CO) following rearrangement. libretexts.org The molecular ion could lose CO, resulting in a fragment at m/z = 124. This can also occur from the [M-H]⁺ fragment, yielding an ion at m/z = 123.

Further Fragmentation: The primary fragments can undergo further losses. For example, the m/z 123 ion could lose a methyl radical (•CH₃) to produce a fragment at m/z = 108.

The table below outlines the major expected fragments.

| m/z | Proposed Ion Structure/Formula | Loss from Parent/Fragment |

| 152 | [C₈H₈O₃]⁺• (Molecular Ion) | - |

| 151 | [C₈H₇O₃]⁺ | H• |

| 124 | [C₇H₈O₂]⁺• | CO |

| 123 | [C₇H₇O₂]⁺ | CHO• or H• from m/z 124 |

| 108 | [C₆H₄O₂]⁺ | CH₃• from m/z 123 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is characteristic of the conjugated π-electron system. The chromophore in this compound consists of the substituted benzene ring conjugated with the carbonyl group of the aldehyde.

This extensive conjugation is expected to result in strong absorption bands. The electronic transitions are primarily π → π* and n → π. The π → π transitions are typically high-intensity, while the n → π* transition of the carbonyl group is of lower intensity and can sometimes be obscured by the stronger bands.

Data for the closely related compound 2,4-Dihydroxybenzaldehyde (B120756) (which lacks the C-3 methyl group) shows absorption maxima (λmax) that can be used as a reliable estimate. nist.gov

| Solvent | λmax (nm) for 2,4-Dihydroxybenzaldehyde |

| Ethanol | 233, 286, 325 |

The presence of the electron-donating methyl group at position 3 in this compound would be expected to cause a slight bathochromic (red) shift of these absorption maxima to longer wavelengths. utoronto.ca The position of these peaks can also be influenced by the polarity of the solvent used for the measurement, as different solvents can stabilize the ground and excited states to varying degrees. researchgate.netbiointerfaceresearch.com

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectra of this compound and its derivatives, particularly Schiff bases, are characterized by absorption bands in the UV-visible region. These bands are primarily attributed to π → π* and n → π* electronic transitions within the molecule. The chromophore, the part of the molecule responsible for its color, is typically the C=N azomethine group in Schiff base derivatives, along with the substituted benzene ring.

The infrared spectra of Schiff bases derived from 2,4-dihydroxybenzaldehyde show characteristic bands for C=C and C=N groups in the regions of 1457-1525 cm⁻¹ and 1594-1616 cm⁻¹, respectively. sbmu.ac.ir The formation of Schiff bases is confirmed by a sharp imine singlet in the ¹H NMR spectrum between δ 9.24-8.03 ppm. conicet.gov.ar The signal for the 2'-hydroxyl group is often shifted downfield due to intramolecular hydrogen bonding with the imine nitrogen (OH⋯N=C). conicet.gov.ar

In a study of Schiff bases derived from 2,4-dihydroxybenzaldehyde, the UV-Visible spectra of the complexes suggested a square-planar geometry around the central metal ion, with the exception of a Zn(II) complex which exhibited tetrahedral geometry. sbmu.ac.ir The electronic spectra of these complexes are influenced by the π-system of the Schiff base, which can impose geometrical constraints and affect the electronic structure.

Solvent Effects on UV-Vis Spectra

The nature of the solvent can significantly influence the position, intensity, and shape of the absorption bands in the UV-Vis spectra of dihydroxybenzene derivatives, a phenomenon known as solvatochromism. nih.gov Studies on dihydroxybenzene derivatives have shown that these compounds can exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as the polarity of the solvent increases. nih.gov

The solvent effect on the UV-Vis spectra of these compounds can be analyzed using multiple linear regression methods with solvatochromic parameters such as alpha (hydrogen bond acidity), beta (hydrogen bond basicity), and ET(30) (a measure of solvent polarity). nih.gov For some azo dyes, a bathochromic (red) shift is observed with increasing solvent polarity. biointerfaceresearch.com The inclusion of explicit solvent molecules in theoretical calculations has been shown to improve the accuracy of predicted UV-Vis spectra compared to implicit solvent models. researchgate.net

The tautomeric equilibrium between the azo and hydrazone forms of some related compounds is also influenced by the solvent. researchgate.net For certain azo dyes, reversible trans/cis photoisomerization occurs in non-polar solvents but not in polar ones. researchgate.net

Table 1: Solvent Effects on Absorption Maxima (λmax) of Thiophene (B33073) Dyes

| Solvent | λmax Range (nm) |

|---|---|

| Methanol (B129727) | 486 to 502 |

| Chloroform (B151607) | 502 to 512 |

| DMF | 626 to 654 |

Data sourced from a study on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. biointerfaceresearch.com

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. This method has been employed to elucidate the structures of several derivatives of this compound, particularly Schiff bases and their metal complexes.

For instance, the crystal structures of two Schiff base compounds derived from substituted dibenzaldehydes were determined to have monoclinic and orthorhombic crystal systems. The C-N bond distances around the imine nitrogen were found to be indicative of single and double bonds, and the bond angles showed distortion from the ideal 120° for sp² hybridization. In another study, a Schiff base derived from 2,3-dihydroxybenzaldehyde (B126233) was found to crystallize in the monoclinic space group P2₁/n and adopted an E configuration with respect to the C=N double bond. researchgate.net

The synthesis and crystal structure of new Schiff bases derived from 3,3ʹ-dihydroxy-4,4ʹ-(propane-1,2-dieloxy)-dibenzaldehyde and 3,3ʹ-dihydroxy-4,4ʹ-(ethane-1,2-dieloxy)-dibenzaldehyde have been reported, with their structures confirmed by single-crystal X-ray analysis. The analysis revealed that these compounds are not planar and possess an E-configuration around the imine C=N bonds.

Table 2: Crystallographic Data for a Schiff Base Derivative of 2,3-dihydroxybenzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.7820 (6) |

| b (Å) | 8.5278 (4) |

| c (Å) | 13.6054 (7) |

| β (°) | 109.346 (5) |

| V (ų) | 1289.81 (12) |

| Z | 4 |

Data for N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions, with hydrogen bonding being particularly significant in hydroxy-substituted benzaldehyde (B42025) derivatives. These interactions play a crucial role in stabilizing the crystal lattice.

In the crystal structure of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the packing is stabilized by both intramolecular O(phenol)–H···N(carbohydrazide) hydrogen bonds, which form an S(6) ring motif, and intermolecular O(phenol)–H···O(carbohydrazide) hydrogen bonds that create chains. researchgate.net The analysis of multicomponent crystals of 2,4-dichlorophenoxyacetic acid has also highlighted the importance of charge-assisted hydrogen bonding in their crystal structures. rsc.org

The planarity of the molecule or its fragments also influences crystal packing. For the aforementioned hydrazide derivative, the carbohydrazide (B1668358) moiety and the two benzene rings are nearly coplanar. researchgate.net The study of intermolecular interactions is essential for understanding the physical and chemical properties of the crystalline material. rsc.org

Computational Chemistry and Theoretical Studies of 2,4 Dihydroxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. DFT calculations for 2,4-Dihydroxy-3-methylbenzaldehyde involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure a high level of accuracy in the calculations. nih.gov

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This computational process systematically alters the molecular geometry to find the arrangement with the lowest possible energy on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The presence of rotatable single bonds, specifically those connected to the hydroxyl (-OH) and aldehyde (-CHO) functional groups, gives rise to different possible conformers. Intramolecular hydrogen bonding, particularly between the aldehyde's carbonyl oxygen and the adjacent hydroxyl group, can significantly influence the planarity and relative stability of these conformers. The optimized geometry corresponds to the most stable conformer, which is crucial for the accuracy of all subsequent property calculations.

Below is an illustrative table of expected optimized geometric parameters for the most stable conformer of this compound, based on DFT calculations for similar substituted benzaldehydes.

Table 1: Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | ~1.23 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle (°) | C-C-O (aldehyde) | ~121° |

| C-C-H (aldehyde) | ~119° | |

| C-C-O (hydroxyl) | ~118° | |

| Dihedral Angle (°) | C-C-C=O (aldehyde) | ~0° or ~180° (planar) |

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. The assignments of these frequencies allow for a detailed understanding of the molecule's dynamics and provide a theoretical spectrum that can be compared with experimental data for structural validation. The key functional groups—hydroxyl (O-H), carbonyl (C=O), methyl (C-H), and the aromatic ring—exhibit characteristic vibrational frequencies.

Table 2: Typical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 |

| C-H Stretch | 2720 - 2820 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H Bending (out-of-plane) | 750 - 900 | |

| Methyl (-CH₃) | C-H Stretch (asymmetric) | ~2960 |

| C-H Stretch (symmetric) | ~2870 |

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and hydroxyl groups, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Table 3: Illustrative Frontier Orbital Properties

| Property | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity & stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. The most positive potential (blue) would be located around the acidic hydrogen atoms of the hydroxyl groups, making them sites for nucleophilic attack or deprotonation. The aromatic ring would exhibit a gradient of potential, influenced by the attached functional groups. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which are expressed in terms of second-order perturbation stabilization energy, E(2). rasayanjournal.co.in A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and increased molecular stability. rasayanjournal.co.in

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C2-OH | π* (C-C) of Ring | High | n → π* (Resonance) |

| LP (O) of C4-OH | π* (C-C) of Ring | High | n → π* (Resonance) |

| π (C=C) of Ring | π* (C=O) of Aldehyde | Moderate | π → π* (Conjugation) |

Global Reactivity Descriptors

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior.

Table 5: Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Escaping tendency of electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness | S | 1/(2η) | Capacity for polarization |

| Electrophilicity Index | ω | μ²/ (2η) | Electron-accepting capacity |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current literature, studies on related resorcinol (B1680541) compounds provide a framework for understanding its potential dynamic behavior. MD simulations of resorcinolic lipids in phospholipid bilayers, for instance, have shown that these molecules can either stabilize or destabilize membranes depending on the method of incorporation. nih.gov Resorcinols introduced prior to liposome (B1194612) formation tend to increase order among lipid acyl chains and reduce membrane permeability. nih.gov Conversely, when added to pre-formed bilayers, they can induce local disruptions, including transient pore formation. nih.gov

Simulations on α-resorcinol crystal dissolution in water have revealed anisotropic dissolution rates, with the polar face dissolving faster than the non-polar face. chula.ac.th These findings are temperature-dependent, with higher temperatures leading to faster dissolution. chula.ac.th Such studies suggest that MD simulations of this compound could elucidate its interactions with biological membranes and its dissolution behavior in various solvents, which is crucial for applications in material science and biology. The dynamics of resorcinol itself have been studied near conformational changes, highlighting the ability of high-level quantum mechanics-based MD to capture subtle energy differences that govern molecular motion. researchgate.netresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms involving this compound, particularly its synthesis via the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comorganic-chemistry.orgyoutube.com This reaction involves the formylation of an electron-rich arene, such as 2-methylresorcinol (B147228), using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

Transition State Analysis and Activation Energies

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgchemistrysteps.com Theoretical investigations into the formation of this reagent have been carried out using various density functional theory (DFT) and ab initio methods to calculate the transition state barriers. researchgate.net For the subsequent electrophilic attack on the aromatic ring, transition state calculations can be employed to determine the activation energies for formylation at different positions. ucsb.edugithub.io

Table 1: Representative Theoretical Methods for Transition State Analysis

| Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G(d,p) | Geometry optimization and frequency calculations of transition states. |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | Higher accuracy energy calculations for reaction barriers. |

| Coupled Cluster (CCSD(T)) | cc-pVTZ | Gold-standard for high-accuracy single-point energy calculations on optimized geometries. |

Reaction Pathway Elucidation

The elucidation of the reaction pathway for the synthesis of this compound via the Vilsmeier-Haack reaction involves mapping the potential energy surface from reactants to products. This begins with the formation of the Vilsmeier reagent from DMF and POCl₃. researchgate.net The subsequent electrophilic aromatic substitution on 2-methylresorcinol proceeds via a Wheland intermediate (an arenium ion). The final step is the hydrolysis of the resulting iminium ion during workup to yield the aldehyde product. wikipedia.orgchemistrysteps.com

Computational studies can model each of these steps, identifying all intermediates and transition states. By calculating the relative energies of these species, the most favorable reaction pathway can be determined. For instance, calculations can confirm why formylation occurs at the 4-position of 2-methylresorcinol rather than other possible sites. The electron-donating effects of the two hydroxyl groups and the methyl group strongly activate the ring, making the Vilsmeier-Haack reaction proceed under relatively mild conditions.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.comjmaterenvironsci.comnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a detailed picture of close contacts between neighboring molecules. For this compound, which is a solid at room temperature, understanding these interactions is key to explaining its crystal packing, polymorphism, and physical properties. matrixscientific.comsigmaaldrich.com

Although a specific Hirshfeld surface analysis for this compound is not available, studies on similar molecules, such as a cocrystal of 2,4-dihydroxybenzaldehyde (B120756) and acridine, and other benzaldehyde (B42025) derivatives, offer valuable insights. nih.gov In these systems, hydrogen bonds (O-H···O, N-H···O, C-H···O) and π-π stacking interactions are typically dominant. nih.govnih.gov

For this compound, strong O-H···O hydrogen bonds involving the hydroxyl and carbonyl groups are expected to be the primary drivers of the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface can quantify the relative contributions of different types of intermolecular contacts.

Table 2: Expected Intermolecular Contacts for this compound and Their Percentage Contribution to the Hirshfeld Surface (Based on Analogy with Related Compounds)

| Contact Type | Expected Contribution | Description |

| H···H | High | Represents the van der Waals surfaces of the molecules. |

| O···H/H···O | Significant | Corresponds to strong hydrogen bonding interactions. |

| C···H/H···C | Moderate | Indicates weaker C-H···π and other van der Waals interactions. |

| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions between aromatic rings. |

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry plays a crucial role in the prediction and understanding of the non-linear optical (NLO) properties of molecules. researchgate.net Molecules with large NLO responses are of great interest for applications in optoelectronics and photonics. The key to NLO activity is a molecular structure that facilitates charge transfer, often found in donor-π-acceptor systems.

This compound possesses electron-donating hydroxyl groups and an electron-withdrawing aldehyde group attached to a π-conjugated aromatic ring, suggesting potential for NLO activity. DFT calculations can be used to compute the key parameters that govern NLO response, namely the polarizability (α) and the first hyperpolarizability (β). acs.orgresearchgate.net

While direct NLO calculations for this compound are not reported, studies on related benzimidazole (B57391) and other substituted benzaldehyde derivatives demonstrate the utility of this approach. nih.govacs.org For these systems, DFT calculations have been used to correlate molecular structure with NLO properties. A larger difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is often associated with lower NLO response, though this is not a universal rule.

Table 3: Calculated NLO Properties for a Representative Donor-π-Acceptor Molecule (Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate)

| Parameter | Calculated Value |

| Dipole Moment (μ) | 5.31 D |

| Polarizability (⟨α⟩) | 4.88 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 1.14 x 10⁻³⁰ esu |

| Data from a study on a related benzimidazole derivative for illustrative purposes. acs.org |

Theoretical calculations for this compound would provide valuable data on its potential as an NLO material and allow for comparison with other known NLO compounds.

Biological Activities and Medicinal Chemistry Applications of 2,4 Dihydroxy 3 Methylbenzaldehyde and Its Derivatives

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of dihydroxybenzaldehyde have demonstrated notable antibacterial properties. For instance, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against Staphylococcus aureus strains responsible for bovine mastitis, with a minimum inhibitory concentration (MIC₅₀) of 500 mg/L for both compounds frontiersin.org. Another related compound, 2,4-dihydroxybenzaldehyde (B120756) (β-resorcylaldehyde), has been reported to possess antibacterial activity against several pathogenic bacteria, including Campylobacter jejuni, Listeria monocytogenes, Escherichia coli, and Salmonella enterica biomolther.org.

Furthermore, synthetic derivatives have been explored to enhance this activity. Thiosemicarbazone derivatives of 2,4-dihydroxybenzaldehyde have been synthesized and evaluated for their antibacterial effects researchgate.net. Similarly, a benzoquinone isolated from Embelia schimperi, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, showed significant activity against a panel of bacteria including Salmonella spp., Proteus spp., Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, and Staphylococcus aureus, with zones of inhibition ranging from 10-20 mm znaturforsch.com.

Antifungal Efficacy

Benzaldehydes are recognized for their antifungal properties, which can be significantly influenced by their substitution patterns. Research has shown that several benzaldehydes possess potent antifungal activity against fungi that cause human invasive aspergillosis and mycotoxigenic fungi, such as strains of Aspergillus and Penicillium nih.gov. The antifungal action is suggested to be mediated through the disruption of cellular antioxidation nih.gov. Thiosemicarbazone derivatives of 2,4-dihydroxybenzaldehyde have also been tested for their antifungal capabilities researchgate.net.

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial potency of benzaldehyde (B42025) derivatives is closely linked to their chemical structure. A critical factor for antifungal activity is the presence of an ortho-hydroxyl group on the aromatic ring, which tends to increase efficacy nih.gov. Conversely, the presence of a methyl group has been observed to generally reduce the antifungal activity of benzaldehyde analogs nih.gov. For example, the MIC of 2-hydroxy-5-methylbenzaldehyde (B1329341) was found to be significantly higher than its non-methylated counterpart, 2-hydroxy-5-methoxybenzaldehyde (B1199172) nih.gov.

Anticancer and Cytotoxic Activities

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of 2,4-dihydroxybenzaldehyde have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been synthesized and evaluated as potential Hsp90 inhibitors, showing moderate to good cytotoxic effects against the PC3 prostate cancer cell line conicet.gov.ar.

Another class of derivatives, N-acyl hydrazones, has also been investigated. These compounds displayed varying levels of cytotoxicity against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines nih.gov. Notably, a metabolite isolated from the lichen Parmotrema tinctorum, identified as methyl-2,4-dihydroxy-6-methylbenzoate, a derivative of the core structure, exhibited potent cytotoxic activity across a range of cancer cell lines with low IC₅₀ values nih.gov.

The table below summarizes the in vitro cytotoxic activities of various derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base | (E)-4-((4-chlorobenzylidene)amino)benzene-1,3-diol | PC3 | 7.43 | conicet.gov.ar |

| (E)-4-((4-(dimethylamino)benzylidene)amino)benzene-1,3-diol | PC3 | 7.15 | conicet.gov.ar | |

| (E)-4-((4-hydroxy-3-methoxybenzylidene)amino)benzene-1,3-diol | PC3 | 4.85 | conicet.gov.ar | |

| N-acyl Hydrazone | Hydrazone 1d | PC-3 | 9.38 | nih.gov |

| Hydrazone 1e | A-549 | 13.39 | nih.gov | |

| Oxadiazole 2l | MDA-MB-231 | 22.73 | nih.gov | |

| Lichen Metabolite | PTF1 (containing methyl-2,4-dihydroxy-6-methylbenzoate) | MCF-7 (Breast) | 1.2 µg/ml | nih.gov |

| PTF1 (containing methyl-2,4-dihydroxy-6-methylbenzoate) | HeLa (Cervical) | 2.5 µg/ml | nih.gov | |

| PTF1 (containing methyl-2,4-dihydroxy-6-methylbenzoate) | HepG2 (Liver) | 3.2 µg/ml | nih.gov | |

| PTF1 (containing methyl-2,4-dihydroxy-6-methylbenzoate) | K562 (Leukemia) | 12.8 µg/ml | nih.gov |

Mechanisms of Action (e.g., Apoptosis, Metastasis Modulation)

The anticancer effects of these compounds are attributed to several mechanisms of action, primarily the induction of apoptosis and the inhibition of angiogenesis. A bioactive fraction containing methyl-2,4-dihydroxy-6-methylbenzoate was found to induce apoptosis in cancer cells, which was confirmed by the activation of the caspase cascade and an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle nih.gov.

Furthermore, this lichen-derived fraction demonstrated significant anti-angiogenic properties in an in ovo Yolk Sac Membrane (YSM) assay nih.gov. The related compound 2,4-dihydroxybenzaldehyde has also been shown to possess anti-angiogenic activity, with an IC₅₀ value of 2.4 μ g/egg in a chick chorioallantoic membrane (CAM) assay biomolther.org. Its mechanism is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide-stimulated macrophage cells, indicating an anti-inflammatory pathway that can contribute to its anticancer potential biomolther.org.

Derivatives as Lead Compounds in Drug Discovery

The structural framework of 2,4-dihydroxybenzaldehyde and its methylated analog, 2,4-Dihydroxy-3-methylbenzaldehyde, provides a valuable starting point for the synthesis of more complex molecules in drug discovery. These simple phenolic aldehydes are used as precursors or "lead compounds" to generate derivatives with enhanced or specialized biological activities.

For instance, the synergism of benzothiazine and pyrazole (B372694) heterocyclic moieties with a 2,4-dihydroxyphenyl group led to the synthesis of N'-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] wiserpub.combiomolther.orgbenzothiazin-1(4H)-yl)acetohydrazide (DHP), a compound investigated for its anti-arthritic effects. nih.gov Similarly, 2,4-dihydroxybenzaldehyde has been used as a starting material to synthesize Schiff base benzoylhydrazone derivatives, which are then complexed with transition metals to study their DNA binding and antioxidant capabilities. researchgate.net The modification of the core structure is a key strategy in medicinal chemistry aimed at improving pharmacological activity. rsc.org The search for lead compounds with novel molecular targets remains an effective pathway to discovering new drugs. frontiersin.org

Anti-inflammatory Activities

Derivatives of 2,4-dihydroxybenzaldehyde have demonstrated notable anti-inflammatory properties. The analogue 2,4-dihydroxybenzaldehyde (DHD) has been shown to possess in vivo anti-inflammatory activity in models such as acetic acid-induced permeability and carrageenan-induced air pouch inflammation in mice. biomolther.org In the air pouch model, DHD significantly suppressed the volume of exudate and the number of polymorphonuclear leukocytes. biomolther.org

Further investigation into more complex derivatives has revealed potent anti-arthritic activity. nih.gov A study on a 2,4-dihydroxyphenyl derivative (DHP) in an adjuvant-induced arthritic rat model showed that treatment reduced the macroscopic arthritic score, synovial inflammation, bone erosion, and the formation of pannus tissue. nih.gov The compound also attenuated the levels of key inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and Prostaglandin-E2 (PGE2). nih.gov These findings underscore the potential of this chemical class in developing new anti-inflammatory agents.

Modulation of Inflammatory Pathways (e.g., NF-κB)

The mechanism behind the anti-inflammatory effects of these compounds involves the modulation of critical signaling pathways. A key pathway implicated is the nuclear factor-kappaB (NF-κB) pathway, which is a central regulator of inflammation.

Research on the anti-arthritic derivative DHP demonstrated that it significantly decreased the levels of toll-like receptor 2 and nuclear factor-kappaB (NF-κB). nih.gov The inhibition of the NF-κB pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines, such as tissue necrosis factor-α (TNF-α). nih.gov Furthermore, 2,4-dihydroxybenzaldehyde (DHD) was found to suppress the elevated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells, further confirming its role in modulating inflammatory responses. biomolther.org

Table 1: Anti-inflammatory Activity of 2,4-Dihydroxybenzaldehyde and its Derivative

| Compound | Model/Assay | Key Findings | Reference |

| 2,4-dihydroxybenzaldehyde (DHD) | Carrageenan-induced air pouch in mice | Significant suppression in exudate volume and number of polymorphonuclear leukocytes. | biomolther.org |

| 2,4-dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW264.7 macrophages | Suppression of iNOS and COX-2 induction. | biomolther.org |

| N'-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] wiserpub.combiomolther.orgbenzothiazin-1(4H)-yl)acetohydrazide (DHP) | Freund's complete adjuvant-induced arthritic rat | Reduced arthritic score, synovial inflammation, bone erosion. | nih.gov |

| N'-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] wiserpub.combiomolther.orgbenzothiazin-1(4H)-yl)acetohydrazide (DHP) | Freund's complete adjuvant-induced arthritic rat | Significantly decreased levels of NF-ĸB and TNF-α. | nih.gov |

Antioxidant Activities

Dihydroxybenzaldehydes are recognized for their antioxidant properties, which are largely attributed to the presence and position of their hydroxyl groups. wiserpub.com These compounds can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous diseases. wiserpub.com The antioxidant capacity of these derivatives is often evaluated using various in vitro assays to determine their effectiveness. wiserpub.comresearchgate.net

Radical Scavenging Mechanisms (e.g., DPPH assay)

A widely used method to quantify antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. silae.itmdpi.com This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. wiserpub.commdpi.com The DPPH radical has a deep violet color in solution and exhibits a strong absorbance band at approximately 517 nm. wiserpub.commdpi.com

When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (hydrazine), resulting in a color change from violet to pale yellow. mdpi.com The decrease in absorbance is measured spectrophotometrically, and the radical scavenging activity is typically expressed as the IC50 value, which denotes the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. silae.it This reaction mechanism involves a combination of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) processes. wiserpub.com Studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde have confirmed their ability to scavenge free radicals, demonstrating their utility as antioxidants. researchgate.netresearchgate.net

Table 2: DPPH Radical Scavenging Assay Details

| Parameter | Description | Reference |

| Principle | An antioxidant donates a hydrogen atom to the stable DPPH radical, neutralizing it. | wiserpub.commdpi.com |

| Detection | Spectrophotometric measurement of the decrease in absorbance of the DPPH solution. | wiserpub.com |

| Wavelength | Maximum absorbance of DPPH radical is between 515-518 nm. | wiserpub.com |

| Result | The color of the solution changes from deep violet to pale yellow upon reduction. | mdpi.com |

| Metric | IC50 value: the concentration of the sample required to scavenge 50% of DPPH free radicals. | silae.it |

DNA Interaction Studies

Derivatives of 2,4-dihydroxybenzaldehyde have been synthesized and investigated for their ability to interact with DNA. Schiff base metal complexes, in particular, have been a focus of such studies. These investigations aim to understand how these synthetic compounds bind to DNA, which can inform the design of new therapeutic agents, including potential anticancer drugs.

DNA Binding Mechanisms

The interaction of these compounds with DNA can occur through several mechanisms, including intercalation, groove binding, or electrostatic interactions. Studies on Schiff bases synthesized from 2,4-dihydroxybenzaldehyde and benzoylhydrazide have explored their binding with calf thymus DNA (CT-DNA). researchgate.net